ボヘミン

概要

説明

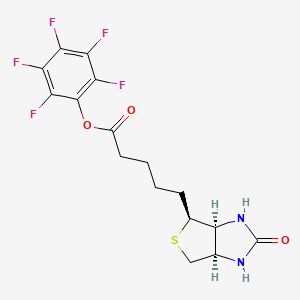

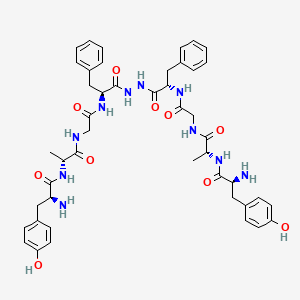

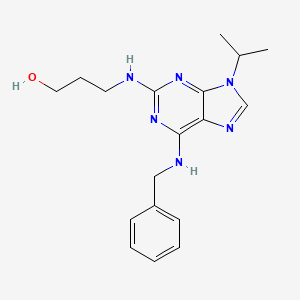

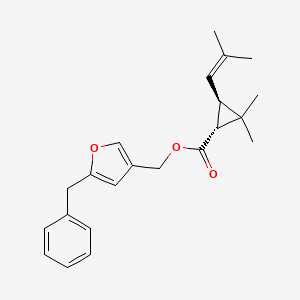

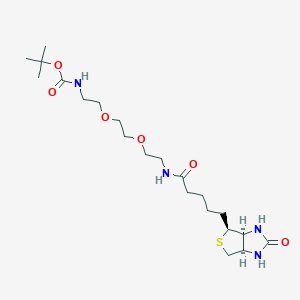

Bohemine is a synthetic purine analogue known for its role as a cyclin-dependent kinase inhibitor. It is structurally similar to other purine analogues such as olomoucine and roscovitine. Bohemine has a molecular formula of C18H24N6O and a molecular weight of 340.4 g/mol . It is primarily used in scientific research due to its ability to inhibit cyclin-dependent kinases, which are crucial regulators of the cell cycle.

科学的研究の応用

Bohemine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the inhibition of cyclin-dependent kinases.

Biology: Bohemine is employed in cell cycle studies to understand the regulation of cell division and growth.

作用機序

ボヘミンは、サイクリン依存性キナーゼ(CDK)を阻害することによって、その効果を発揮します。CDKは、細胞周期の調節に重要な役割を果たす酵素です。ボヘミンは、CDKの活性部位に結合し、サイクリンやその他の基質との相互作用を阻害します。 この阻害は、G1/S境界やG2/M境界などの特定の段階で細胞周期の停止をもたらします 。 ボヘミンの分子標的は、CDK1、CDK2、CDK9などです .

6. 類似の化合物との比較

ボヘミンは、オルモウシンやロスコビチンなどの他のプリン類似体と構造的および機能的に類似しています。それは、これらの化合物と区別する独自の特性を持っています。

オルモウシン: ボヘミンと同様に、オルモウシンはCDK阻害剤ですが、プリン環上の置換パターンが異なります。

ロスコビチン: ロスコビチンもCDKを阻害しますが、異なる分子標的と独自の作用機序を持っています.

独自性: ボヘミンの官能基のユニークな組み合わせと、その特異的な阻害プロファイルは、細胞周期研究と潜在的な治療的用途において、貴重なツールとなっています.

類似の化合物

- オルモウシン

- ロスコビチン

- フラボピリドール

- スタウロスポリン

- ブチロラクトン

生化学分析

Biochemical Properties

Bohemine interacts with cyclin-dependent kinases (cdk-1 – cdk-8) and their endogenous activator proteins, cyclins . These interactions form the autonomous oscillator that controls the cell cycle in embryonic as well as somatic and germline cells in the mature animal .

Cellular Effects

Bohemine has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been used to characterize the quantitative changes in the protein composition of the CEM T-lymphoblastic leukemia cell line .

Molecular Mechanism

Bohemine exerts its effects at the molecular level through its interactions with cyclin-dependent kinases and cyclins . These interactions control the activity of Cdks through dephosphorylation, subcellular localization, and complex-formation with cyclins whose expression level is tightly regulated in correspondence to cell cycle phases .

Temporal Effects in Laboratory Settings

It is known that Bohemine is stable and can have long-term effects on cellular function .

Metabolic Pathways

Bohemine is involved in the metabolic pathways that control the cell cycle. It interacts with cyclin-dependent kinases and cyclins, which play a crucial role in these pathways .

Subcellular Localization

The subcellular localization of Bohemine is likely to be closely linked to its interactions with cyclin-dependent kinases and cyclins

準備方法

ボヘミンは、プリン誘導体を用いた一連の化学反応によって合成されます。合成経路は通常、プリンを特定の位置でさまざまな官能基で置換することを含みます。調製方法は、次の手順で構成されます。

出発物質: 合成は、プリン誘導体から始まります。

置換反応: プリン誘導体は、それぞれC-2、C-6、N-9位に(3-ヒドロキシプロピル)アミノ、ベンジルアミノ、イソプロピル基を導入するために、置換反応を受けます.

反応条件: 反応は、ジメチルスルホキシド(DMSO)などの溶媒と触媒を使用し、反応を促進するために、制御された条件下で行われます.

化学反応の分析

ボヘミンは、次のようなさまざまな種類の化学反応を受けます。

酸化: ボヘミンは、特定の条件下で酸化されて、酸化された誘導体を形成することができます。

還元: また、還元反応を受けて、還元された形態になることもできます。

置換: ボヘミンは、官能基が他の基に置き換えられる置換反応に関与します。

4. 科学研究への応用

ボヘミンは、科学研究で幅広い用途があります。

化学: サイクリン依存性キナーゼの阻害を研究するためのモデル化合物として使用されます。

生物学: ボヘミンは、細胞分裂と成長の調節を理解するために、細胞周期研究で使用されます。

類似化合物との比較

Bohemine is structurally and functionally similar to other purine analogues such as olomoucine and roscovitine. it has unique properties that distinguish it from these compounds:

Olomoucine: Like Bohemine, olomoucine is a CDK inhibitor, but it has different substitution patterns on the purine ring.

Roscovitine: Roscovitine also inhibits CDKs but has a different set of molecular targets and a distinct mechanism of action.

Similar Compounds

- Olomoucine

- Roscovitine

- Flavopiridol

- Staurosporine

- Butyrolactone

特性

IUPAC Name |

3-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O/c1-13(2)24-12-21-15-16(20-11-14-7-4-3-5-8-14)22-18(23-17(15)24)19-9-6-10-25/h3-5,7-8,12-13,25H,6,9-11H2,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQGFIAVPSXOBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCCCO)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274365 | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189232-42-6 | |

| Record name | Bohemine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189232426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | bohemine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of bohemine?

A1: Bohemine acts as a potent inhibitor of cyclin-dependent kinases (CDKs) [, , , ]. CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and potentially induce apoptosis, making them attractive targets for cancer therapy.

Q2: How does bohemine's inhibition of CDKs affect tumor cell growth?

A2: Bohemine's inhibition of CDKs, particularly CDK1 and CDK2, disrupts the cell cycle progression, leading to antitumor activity both in vitro and in vivo [, ]. The inhibition of RB phosphorylation and depletion of cyclins, including cyclin D1, are observed consequences of this CDK inhibition [].

Q3: Beyond CDK inhibition, what other cellular effects have been observed with bohemine?

A3: Research suggests that bohemine's effects extend beyond direct CDK inhibition. Studies using proteomics approaches have identified alterations in proteins involved in metabolic pathways (glycolysis, nucleic acid synthesis, NADPH production), stress response, protein folding, cytoskeleton organization, and exocytosis [, ]. This suggests that bohemine may influence various cellular processes, contributing to its overall anti-cancer effects.

Q4: What is the molecular formula and weight of bohemine?

A4: The molecular formula of bohemine is C20H26N6O, and its molecular weight is 366.46 g/mol.

Q5: Is there any available spectroscopic data characterizing bohemine?

A5: While the provided abstracts do not detail specific spectroscopic data, studies utilize techniques like mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation of bohemine and its metabolites [, ]. These techniques confirm the identity and purity of the synthesized compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of bohemine?

A8: In mice, bohemine is rapidly cleared from circulation after intravenous administration, with metabolites identified in both bile and urine []. The primary metabolic route is glucosidation at the terminal hydroxyl group, suggesting significant hepatic metabolism. Further research is needed to fully elucidate its ADME profile in other species, including humans.

Q7: How do the in vivo pharmacokinetic properties of bohemine compare to its in vitro activity?

A9: While bohemine exhibits potent in vitro activity against various cancer cell lines, its rapid in vivo metabolism suggests a potential discrepancy between in vitro and in vivo efficacy [, ]. This highlights the importance of considering both pharmacokinetic and pharmacodynamic properties in drug development.

Q8: What types of in vitro assays have been used to assess bohemine's activity?

A10: Researchers have employed various in vitro assays, including cell proliferation assays (sulforhodamine B assay) and kinase activity assays, to determine bohemine's potency and selectivity against CDKs and its impact on cancer cell growth [, , ].

Q9: Has bohemine demonstrated efficacy in any in vivo models?

A11: While the provided abstracts do not directly demonstrate bohemine's in vivo efficacy, studies utilizing its structural analog, CYC202, in mouse xenograft models show tumor growth inhibition and modulation of pharmacodynamic markers []. This suggests that bohemine, with further optimization, might also demonstrate in vivo efficacy.

Q10: Have any resistance mechanisms to bohemine been identified?

A12: While specific resistance mechanisms to bohemine are not explicitly discussed in the provided abstracts, a study using a bohemine-resistant CEM T-lymphoblastic leukemia cell line identified potential protein targets associated with resistance development []. These include Rho GDP-dissociation inhibitor 2, Y-box binding protein 1, and the HSP70/90 organizing protein, suggesting their potential involvement in conferring resistance to CDK inhibitors like bohemine.

Q11: What is the current understanding of bohemine's toxicity profile?

A11: Information on bohemine's toxicity and safety profile is limited within the provided abstracts. Further research is needed to thoroughly evaluate its potential toxicity and long-term effects.

Q12: How does bohemine's structure influence its activity and selectivity?

A14: While specific SAR studies are not detailed in the abstracts, the development of bohemine from olomoucine and the comparison with other analogs like CYC202 highlight the impact of structural modifications on CDK inhibitory activity, potency, and selectivity [, , ]. Modifications to the substituents at positions 2, 6, and 9 of the purine ring significantly influence these properties.

Q13: Are there alternative compounds or strategies being explored that target similar pathways or mechanisms as bohemine?

A16: The development of various CDK inhibitors, including CYC202 (seliciclib), which has progressed to clinical trials [], highlights the active exploration of alternative compounds targeting CDKs as potential cancer therapies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

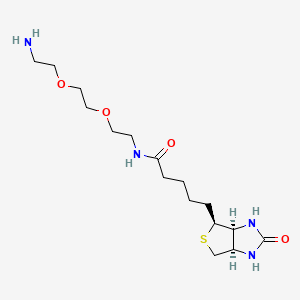

![N-(3-(2-(2-(3-Aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1667291.png)